Bienvenue dans la boutique en ligne BenchChem!

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Protecting group orthogonality Solid-phase peptide synthesis Multistep organic synthesis

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 415979-31-6) is a bridged bicyclic diamine featuring a benzyloxycarbonyl (Cbz) protecting group regiospecifically installed at the N-3 position of the 3,8-diazabicyclo[3.2.1]octane core. With a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where orthogonal protection of the two ring nitrogen atoms is required.

Molecular Formula C14H18N2O2
Molecular Weight 246.3 g/mol
CAS No. 415979-31-6
Cat. No. B3328070
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate
CAS415979-31-6
Molecular FormulaC14H18N2O2
Molecular Weight246.3 g/mol
Structural Identifiers
SMILESC1CC2CN(CC1N2)C(=O)OCC3=CC=CC=C3
InChIInChI=1S/C14H18N2O2/c17-14(18-10-11-4-2-1-3-5-11)16-8-12-6-7-13(9-16)15-12/h1-5,12-13,15H,6-10H2
InChIKeyKFKJACLLRKRWJE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate (CAS 415979-31-6): A Cbz-Protected Bicyclic Diamine Scaffold for Orthogonal Synthesis


Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 415979-31-6) is a bridged bicyclic diamine featuring a benzyloxycarbonyl (Cbz) protecting group regiospecifically installed at the N-3 position of the 3,8-diazabicyclo[3.2.1]octane core . With a molecular formula of C₁₄H₁₈N₂O₂ and a molecular weight of 246.30 g/mol, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly where orthogonal protection of the two ring nitrogen atoms is required . The rigid [3.2.1] bicyclic framework enforces a well-defined spatial orientation of the N-3 and N-8 nitrogen atoms, which directly impacts molecular recognition, receptor binding geometry, and downstream functionalization selectivity—properties that cannot be replicated by monocyclic piperazine or simple diamine alternatives [1].

Why Benzyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate Cannot Be Substituted by Generic Boc or 8-Substituted Analogs


The 3,8-diazabicyclo[3.2.1]octane scaffold possesses two chemically distinct secondary amine positions (N-3 and N-8), each exhibiting different steric environments, basicities, and reactivities [1]. Substituting this compound with the structurally similar but electronically distinct tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (Boc analog, CAS 201162-53-0) fundamentally alters deprotection orthogonality: the Cbz group withstands acidic conditions (TFA, room temperature, 2–4 h) that rapidly cleave the Boc group, while the Boc group survives hydrogenolytic conditions that remove Cbz [2]. The regioisomeric benzyl 3,8-diazabicyclo[3.2.1]octane-8-carboxylate (CAS 956794-92-6) places the Cbz group at the bridgehead N-8 position rather than the N-3 position, which profoundly affects receptor binding geometry, as demonstrated by the divergent nicotinic acetylcholine receptor (nAChR) affinities reported for 3-substituted versus 8-substituted 3,8-diazabicyclo[3.2.1]octane derivatives [1]. Furthermore, the benzyl ester imparts a calculated LogP of 2.03 versus 0.97 for the tert-butyl ester analog, resulting in markedly different solubility and chromatographic behavior that directly impacts purification strategy and formulation development .

Quantitative Differentiation of Benzyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate Against Closest Analogs


Orthogonal Deprotection Stability: Cbz on 3,8-Diazabicyclo[3.2.1]octane vs. Boc — Acid Resistance Differential

The Cbz protecting group on benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate demonstrates markedly superior acid stability compared to the Boc group on the analogous tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-53-0) [1]. Under standard Boc-deprotection conditions (TFA/CH₂Cl₂, room temperature), the Boc group is quantitatively removed within approximately 30 minutes, whereas the Cbz group remains intact for 2–4 hours under identical conditions [1][2]. This differential acid lability enables sequential, chemoselective deprotection strategies in which the Boc group at one nitrogen can be removed while the Cbz group at the other nitrogen is preserved—a synthetic capability that is impossible when both nitrogens carry the same protecting group [3]. Conversely, the Cbz group can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) without affecting a co-existing Boc group, establishing full bidirectional orthogonality [3].

Protecting group orthogonality Solid-phase peptide synthesis Multistep organic synthesis

Lipophilicity Differentiation: LogP of Cbz-Protected vs. Boc-Protected 3,8-Diazabicyclo[3.2.1]octane

Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate exhibits a calculated LogP of 2.03 (ChemSrc) to 1.76 (Chemscene), which is substantially higher than the LogP of 0.97 reported for the tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate analog (CAS 201162-53-0) . This LogP differential of approximately +0.8 to +1.1 log units corresponds to an approximately 6–12× greater partition coefficient favoring the organic phase for the Cbz compound [1]. The practical consequence is significantly longer reversed-phase HPLC retention (higher % organic required for elution), distinct TLC Rf values, and altered solubility profiles favoring organic solvents such as dichloromethane, ethyl acetate, and THF over aqueous media [1]. This property must be accounted for in reaction workup design, chromatographic purification method development, and any biological assay where compound partitioning between aqueous and lipid phases affects apparent activity.

Lipophilicity Chromatographic retention Membrane permeability

Regiochemical Positioning: 3-Cbz vs. 8-Cbz Substitution and Divergent nAChR Binding Affinity

The position of substitution on the 3,8-diazabicyclo[3.2.1]octane scaffold critically determines biological activity. In a direct head-to-head comparison by Barlocco et al. (J. Med. Chem. 1998), a series of 3-substituted (compounds 1) and 8-substituted (compounds 2) 3,8-diazabicyclo[3.2.1]octane derivatives bearing chlorinated heteroaryl rings were synthesized and evaluated for analgesic activity and nAChR binding [1]. The 3-(6-chloro-3-pyridazinyl)-3,8-diazabicyclo[3.2.1]octane (compound 1a, 3-substituted) displayed high affinity for the α₄β₂ nAChR subtype with a Ki of 4.1 ± 0.21 nM, produced significant antinociception at a subcutaneous dose of 1 mg/kg lasting approximately 45 minutes, and demonstrated complete protection in the mouse abdominal constriction test at 20 mg/kg [1]. By contrast, the 8-substituted analogs (compounds 2) showed a markedly different pharmacological profile, underscoring that the N-3 position—the site of Cbz attachment in the target compound—is a critical determinant of biological recognition for this scaffold [1]. While the target compound itself carries a Cbz protecting group rather than a pharmacophoric heteroaryl substituent at N-3, the established SAR demonstrates that the regiochemical identity of the N-3 position is non-interchangeable with the N-8 position for downstream biological applications.

Nicotinic acetylcholine receptor Regiochemistry Structure–activity relationship

Purity Specification and Batch Consistency: 98% Assay vs. Industry-Standard Building Blocks

Commercially sourced benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 415979-31-6) is supplied with a certified purity specification of 98% (HPLC) by Leyan (Product No. 1200076) . This purity level compares favorably to the typical 95–97% purity range offered for the closely related tert-butyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (CAS 201162-53-0) from standard commercial sources . The 98% specification ensures that the compound can be used directly as a stoichiometric reagent in multistep synthetic sequences without additional purification, reducing material loss and labor costs. The boiling point of the target compound is experimentally determined as 385.4 ± 30.0 °C at 760 mmHg, which is approximately 90 °C higher than that of the Boc analog (295.4 ± 15.0 °C), reflecting the greater thermal stability imparted by the benzyl carbamate moiety and providing a wider operational temperature window for reactions conducted at elevated temperatures .

Chemical purity Quality control Procurement specification

Molecular Weight Differential and Its Impact on Atom Economy in Fragment-Based Design

The molecular weight of benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (246.30 g/mol) is approximately 34 g/mol (16%) greater than that of the corresponding Boc-protected analog (212.29 g/mol) . This molecular weight differential arises from the benzyl group (C₇H₇, 91 g/mol) versus the tert-butyl group (C₄H₉, 57 g/mol). In fragment-based drug discovery and lead optimization programs where molecular weight is a key parameter governing pharmacokinetic properties, the choice between Cbz and Boc protecting groups has downstream consequences: the Cbz-protected intermediate adds more mass to the final compound, which can be advantageous for increasing target binding contacts through additional hydrophobic interactions with the benzyl ring, but disadvantageous if strict molecular weight cutoffs (e.g., ≤500 Da for oral bioavailability per Lipinski's Rule of Five) must be maintained [1]. Additionally, the benzyl group contributes a larger polar surface area (PSA = 41.57 Ų for both analogs, as the carbamate oxygen atoms are identical), meaning that the increased molecular weight is accompanied primarily by increased lipophilicity rather than increased hydrogen-bonding capacity .

Fragment-based drug discovery Atom economy Molecular weight optimization

Optimal Application Scenarios for Benzyl 3,8-Diazabicyclo[3.2.1]octane-3-carboxylate Driven by Quantitative Differentiation Evidence


Orthogonal Dual-Protection Strategies in Multistep Heterocycle Synthesis

In synthetic sequences requiring sequential functionalization of the N-3 and N-8 positions of the 3,8-diazabicyclo[3.2.1]octane core, the Cbz group at N-3 provides the acid-stable component of an orthogonal protecting group pair when used in conjunction with a Boc group at N-8 . The demonstrated acid stability of Cbz (≥2–4 h in TFA/CH₂Cl₂ at room temperature) versus rapid Boc cleavage (~30 min) allows chemists to remove the Boc group selectively while leaving the Cbz group intact, enabling directed functionalization at N-8 [1]. Subsequently, the Cbz group can be removed by hydrogenolysis without affecting acid-sensitive functionality installed at N-8. This orthogonal strategy cannot be executed with two Boc groups or two Cbz groups, making the 3-Cbz-3,8-diazabicyclo[3.2.1]octane scaffold uniquely suited for such applications [2].

CNS Drug Discovery: nAChR Ligand Development via 3-Position Derivatization

The established SAR demonstrating that 3-substituted 3,8-diazabicyclo[3.2.1]octane derivatives exhibit high-affinity binding to the α₄β₂ nicotinic acetylcholine receptor (Ki = 4.1 nM for the 3-(6-chloro-3-pyridazinyl) analog) positions benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate as the preferred protected precursor for CNS-targeted nAChR programs [3]. After Cbz deprotection, the liberated N-3 position can be elaborated with pharmacophoric groups to generate candidate nAChR ligands, while the N-8 position remains available for further diversification. The 8-Cbz regioisomer (CAS 956794-92-6) would direct functionalization to the position that yielded a distinct, less-characterized pharmacological profile, making the 3-Cbz compound the correct procurement choice for programs targeting the 3-substituted SAR series [3].

Fragment-Based Lead Generation Requiring Controlled Lipophilicity

The LogP differential between the Cbz-protected (LogP ≈ 2.0) and Boc-protected (LogP ≈ 1.0) 3,8-diazabicyclo[3.2.1]octane scaffolds provides medicinal chemists with a tunable lipophilicity parameter at the building-block stage . For fragment-based screening libraries where balanced hydrophobicity is desired, the Cbz compound contributes to fragment LogP without irreversible synthetic commitment: the benzyl group can be removed post-screening to reveal the polar secondary amine, enabling assessment of the pharmacophoric contribution of the benzyl moiety. This 'protecting group as surrogate pharmacophore' approach is particularly valuable in fragment-to-lead optimization, where systematic exploration of hydrophobic contacts is required [4].

High-Temperature Reaction Sequences Requiring Thermally Stable Building Blocks

The boiling point of benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate (385.4 ± 30.0 °C) is approximately 90 °C higher than that of the Boc analog (295.4 ± 15.0 °C), providing a substantially wider operational temperature window for reactions conducted at elevated temperatures . This thermal stability advantage is relevant for microwave-assisted synthesis, high-temperature cycloadditions, and amide bond formations conducted in high-boiling solvents such as DMF, DMSO, or NMP. The 98% purity specification further ensures that thermal degradation products do not accumulate to levels that would compromise subsequent reaction steps, reducing the need for interim purification .

Quote Request

Request a Quote for Benzyl 3,8-diazabicyclo[3.2.1]octane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.